

# An In-depth Technical Guide to Linarin: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Linarin (also known as Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in a variety of plants, most notably within the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Species such as Chrysanthemum indicum, Buddleja officinalis, and Mentha arvensis are particularly rich sources.[2] As a secondary metabolite, linarin has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. These include neuroprotective, anti-inflammatory, hepatoprotective, anti-osteoporotic, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities, complete with detailed experimental protocols and pathway visualizations to support further research and development.

#### **Chemical Identity and Structure**

**Linarin** is a glycoside of the flavone acacetin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 7-hydroxyl position. The chemical identifiers and structural details are summarized in Table 1.



| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 5-hydroxy-2-(4-methoxyphenyl)-7- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- [[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6- methyloxan-2-yl]oxymethyl]oxan-2- yl]oxychromen-4-one[5] |
| CAS Number        | 480-36-4[5]  |
| Molecular Formula | C28H32O14[5]   |
| Molecular Weight  | 592.55 g/mol [5]   |
| Common Synonyms   | Acacetin-7-O-rutinoside, Acaciin, Buddleoflavonoloside, Linarigenin glycoside  |
| SMILES            | C[C@H]1INVALID-LINKOC[C@@H]2 INVALID-LINK OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C =C5)OC)O)O)O)O)O)O">C@@HO[5]   |
| InChlKey          | YFVGIJBUXMQFOF-PJOVQGMDSA-N[5]   |

## **Physicochemical Properties**

**Linarin** presents as a yellow, crystalline powder. Its solubility is a critical factor for experimental design; it is readily soluble in dimethyl sulfoxide (DMSO) but only slightly soluble in other organic solvents like ethanol and is practically insoluble in water. Due to its hygroscopic nature, proper storage under inert and dry conditions is recommended to maintain its stability.[3]



| Property         | Value / Description  |
|------------------|--|
| Appearance       | Yellow crystalline powder  |
| Melting Point    | 258-262 °C (Note: Values in literature vary, ranging from 144°C to 270°C, likely due to differences in purity and crystalline form)[3] |
| Boiling Point    | 885.2 ± 65.0 °C (Predicted)[3]   |
| Solubility       | DMSO (~10-100 mg/mL), slightly soluble in ethanol and dimethyl formamide, practically insoluble in water.[3]                           |
| Stability        | Hygroscopic; stable for ≥ 4 years when stored at -20°C.  |
| Optical Rotation | [α]D <sup>26</sup> -100° (c=0.007, glacial acetic acid)  |

## **Spectroscopic Data**

Structural elucidation and quantification of **linarin** are typically performed using a combination of spectroscopic techniques. The UV-Vis spectrum in methanol shows characteristic absorption peaks for the flavonoid structure. While a specific experimental Infrared (IR) spectrum is not readily available in public databases, the structure suggests characteristic peaks for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) bond vibrations.

| Spectroscopy      | Data  |
|-------------------|---|
| UV-Vis (λmax)     | 269, 327 nm   |
| NMR               | <sup>1</sup> H-NMR and <sup>13</sup> C-NMR spectral data are<br>available in public databases such as PubChem<br>and from commercial suppliers.[5]        |
| Mass Spectrometry | High-Resolution ESI-MS typically shows a pseudo-molecular ion peak at m/z 591.1651 [M-H] <sup>-</sup> .[6] MS/MS fragmentation data is also available.[5] |

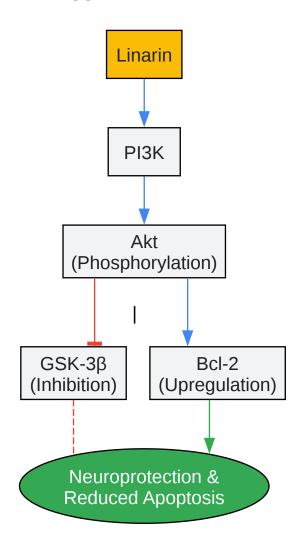


#### **Biological Activity and Signaling Pathways**

**Linarin** exhibits a wide array of biological activities by modulating key cellular signaling pathways. Its therapeutic potential is being explored in neurodegenerative diseases, inflammatory conditions, and osteoporosis.

#### **Neuroprotective Effects**

**Linarin** has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to prevent neurotoxicity induced by amyloid- $\beta$  (A $\beta$ ) peptides by activating the PI3K/Akt signaling pathway. This activation subsequently inhibits glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ) and upregulates the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[7]



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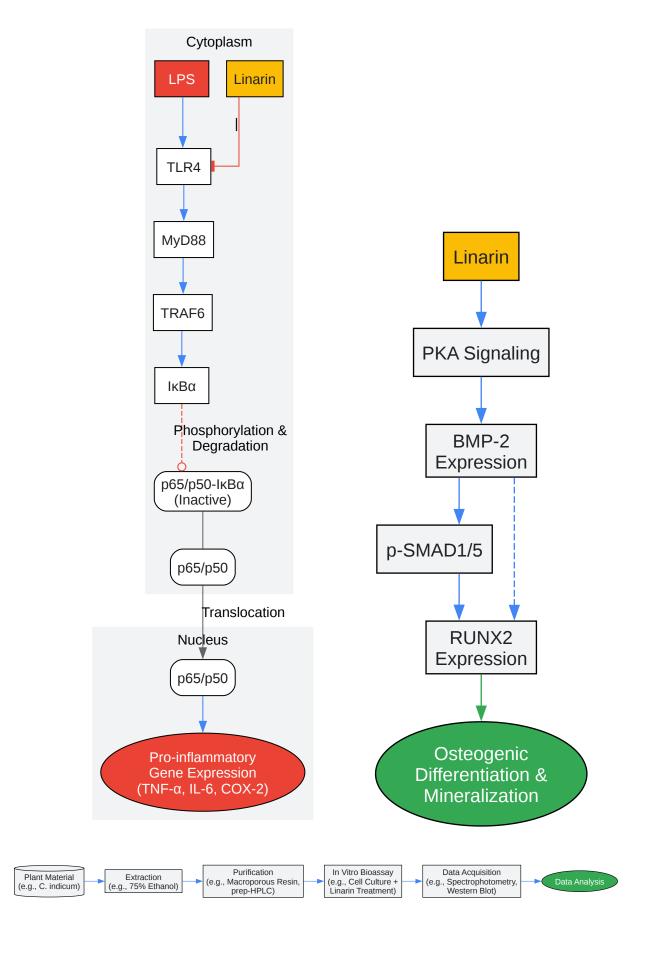


Linarin's neuroprotective PI3K/Akt signaling pathway.

## **Anti-Inflammatory Activity**

The anti-inflammatory effects of **linarin** are well-documented. It can suppress the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This leads to the downstream inhibition of the NF- $\kappa$ B pathway, reducing the nuclear translocation of p65 and subsequently decreasing the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[9][10][11]







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